molecular formula C6H14I2Sn B14537900 Iodo(4-iodobutyl)dimethylstannane CAS No. 62290-35-1

Iodo(4-iodobutyl)dimethylstannane

Cat. No.: B14537900
CAS No.: 62290-35-1
M. Wt: 458.69 g/mol
InChI Key: JZJYGOAPOBRLNQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iodo(4-iodobutyl)dimethylstannane is an organotin compound with the molecular formula C₆H₁₃I₂Sn. Structurally, it features a central tin atom bonded to two methyl groups, one iodine atom, and a 4-iodobutyl chain. Organotin compounds with halogen substituents, particularly iodine, are notable for their enhanced electrophilicity and utility in synthetic transformations, such as Stille couplings or halogen exchange reactions .

Synthesis of such iodinated organotin derivatives typically involves halogenation steps. For example, intermediates with protective groups (e.g., N-Boc) may undergo iodination using reagents like n-BuLi and iodine at low temperatures, followed by deprotection to yield the final product . Characterization methods include ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm purity and structure .

Properties

CAS No.

62290-35-1

Molecular Formula

C6H14I2Sn

Molecular Weight

458.69 g/mol

IUPAC Name

iodo-(4-iodobutyl)-dimethylstannane

InChI

InChI=1S/C4H8I.2CH3.HI.Sn/c1-2-3-4-5;;;;/h1-4H2;2*1H3;1H;/q;;;;+1/p-1

InChI Key

JZJYGOAPOBRLNQ-UHFFFAOYSA-M

Canonical SMILES

C[Sn](C)(CCCCI)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Iodo(4-iodobutyl)dimethylstannane typically involves the reaction of 4-iodobutyl iodide with dimethyltin dichloride. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), under reflux conditions. The general reaction scheme is as follows:

4-iodobutyl iodide+dimethyltin dichlorideThis compound+by-products\text{4-iodobutyl iodide} + \text{dimethyltin dichloride} \rightarrow \text{this compound} + \text{by-products} 4-iodobutyl iodide+dimethyltin dichloride→this compound+by-products

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Iodo(4-iodobutyl)dimethylstannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated alcohols, while substitution reactions can produce a variety of functionalized organotin compounds.

Scientific Research Applications

Iodo(4-iodobutyl)dimethylstannane has several applications in scientific research:

    Biology: Investigated for its potential use in biological assays and as a precursor for radiolabeled compounds in imaging studies.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of organotin-based pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Iodo(4-iodobutyl)dimethylstannane involves its ability to participate in various chemical reactions due to the presence of reactive iodine and tin atoms. The compound can interact with molecular targets through electrophilic and nucleophilic pathways, facilitating the formation of new chemical bonds. The specific pathways and molecular targets depend on the context of its application, such as in organic synthesis or biological systems.

Comparison with Similar Compounds

Comparison with Similar Organotin Compounds

To contextualize the properties of iodo(4-iodobutyl)dimethylstannane, the following table compares it with structurally related organotin compounds. Data are inferred from analogous reactions and compounds in the provided evidence or general organotin chemistry trends.

Compound Substituents Reactivity Melting Point (°C) Applications
This compound Methyl, 4-iodobutyl, I⁻ High electrophilicity; Sonogashira coupling Not reported Catalysis, polymer synthesis
Dimethyltin dichloride Methyl, Cl⁻ Moderate electrophilicity; hydrolysis ~40–42 PVC stabilizers, precursors
Dibutyltin diiodide Butyl, I⁻ Similar iodination pathways ~60–62 Catalysts in esterification reactions
4-Iododiphenyl (aromatic analog) Aromatic, I⁻ Lower reactivity in coupling 112 Organic electronics

Key Findings:

Reactivity: Iodo-substituted organotin compounds exhibit higher electrophilicity compared to their chloro or bromo analogs, enabling efficient participation in cross-coupling reactions (e.g., Sonogashira or Stille couplings) . For instance, iodinated intermediates in were coupled with trimethylsilylacetylene to form alkyne derivatives, highlighting iodine’s role in facilitating such reactions.

Thermal Stability: Aromatic di-iodo compounds (e.g., 4:4'-di-iodo-diphenyl in ) show elevated melting points (~109–110°C) compared to non-iodinated analogs, suggesting that iodine’s polarizability enhances intermolecular interactions. This trend may extend to aliphatic organotin compounds, though direct data for this compound are unavailable.

Synthetic Utility: The iodine substituent in the 4-iodobutyl chain may enhance solubility in non-polar solvents compared to shorter-chain analogs, improving usability in homogeneous catalytic systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.